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Abstract
4,4'-Azoxyanisole, also known as p-Azoxyanisole (PAA), is a canonical thermotropic liquid

crystal that has been pivotal in the historical development and fundamental understanding of

liquid crystal phases. With the chemical formula C₁₄H₁₄N₂O₃, this organic compound is

distinguished by its azoxy functional group linking two anisole moieties. At room temperature, it

exists as a stable, bright yellow crystalline solid. Upon heating, it exhibits a distinct nematic

liquid crystal phase before transitioning into an isotropic liquid. This guide provides a

comprehensive overview of its core chemical and physical properties, detailed experimental

protocols for its characterization, and logical workflows for its analysis.

Physicochemical and Spectroscopic Properties
The intrinsic properties of 4,4'-Azoxyanisole are summarized below. These data are critical for

its application in materials science and as a model system for studying mesophase behavior.

Table 1: General and Physicochemical Properties
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Property Value Reference(s)

IUPAC Name

1-Methoxy-4-[(4-

methoxyphenyl)diazenyl]benze

ne 1-oxide

Synonyms
p-Azoxyanisole (PAA), 4,4'-

Dimethoxyazoxybenzene

CAS Number 1562-94-3

Molecular Formula C₁₄H₁₄N₂O₃

Molecular Weight 258.27 g/mol

Appearance

Bright yellow crystalline

powder or monoclinic needles.

[1][2]

Solubility
Insoluble in water; Soluble in

ethanol.[1]

Table 2: Thermal Properties and Phase Transitions
The defining characteristic of 4,4'-Azoxyanisole is its thermotropic liquid crystalline behavior.

The transition temperatures have been well-established through techniques such as Differential

Scanning Calorimetry (DSC).[3]

Parameter Temperature (°C) Transition Type

T₁ 118 °C
Solid Crystal → Nematic Liquid

Crystal

T₂ 134 - 136 °C
Nematic Liquid Crystal →

Isotropic Liquid

Note: The melting point is often cited as 117-119°C, corresponding to the transition from the

solid to the nematic phase.

Table 3: Spectroscopic Data Summary
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The following tables provide representative spectroscopic data for the structural elucidation of

4,4'-Azoxyanisole.

¹H NMR (Proton NMR) Data

(400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment

~ 8.3 - 8.1 Doublet
4H, Aromatic protons (ortho to

-N=N(O)-)

~ 7.0 - 6.9 Doublet
4H, Aromatic protons (ortho to

-OCH₃)

~ 3.9 Singlet 6H, Methoxy protons (-OCH₃)

¹³C NMR (Carbon NMR) Data (100 MHz,

CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 162 Aromatic Carbon (C-O)

~ 145 Aromatic Carbon (C-N)

~ 124 Aromatic Carbon (CH, ortho to -N=N(O)-)

~ 114 Aromatic Carbon (CH, ortho to -OCH₃)

~ 55.5 Methoxy Carbon (-OCH₃)
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FTIR (Fourier-Transform Infrared)

Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹) Assignment

~ 3060 Aromatic C-H Stretch

~ 2960, 2840 Aliphatic C-H Stretch (-OCH₃)

~ 1605, 1500 Aromatic C=C Stretch

~ 1460 N=N Stretch (Azoxy)

~ 1305 N-O Stretch (Azoxy)

~ 1255 Aryl-O Stretch (Ether)

~ 835 p-Substituted Benzene C-H Bend

UV-Visible Spectroscopy Data (in Ethanol)

λ_max (nm) Transition Type

~ 350 π → π

~ 440 n → π (weak)

Experimental Protocols
Detailed methodologies for key analytical techniques used to characterize 4,4'-Azoxyanisole
are provided below.

Differential Scanning Calorimetry (DSC)
This protocol is for determining the phase transition temperatures and enthalpies of 4,4'-
Azoxyanisole.

Sample Preparation: Accurately weigh 3-5 mg of 4,4'-Azoxyanisole into a standard

aluminum DSC pan.
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Encapsulation: Hermetically seal the pan using a sample press to prevent any sublimation

during heating.

Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to serve as

the reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with dry nitrogen gas at a flow rate of 50 mL/min.

Thermal Program:

Equilibrate the sample at 30 °C.

Ramp the temperature from 30 °C to 150 °C at a constant heating rate of 10 °C/min.

Hold at 150 °C for 2 minutes to ensure complete melting.

Cool the sample from 150 °C back to 30 °C at a rate of 10 °C/min.

Data Analysis: Analyze the resulting thermogram. The peak onset or peak maximum of

endothermic events on the first heating scan corresponds to the phase transition

temperatures. Integrate the peak areas to determine the enthalpy of transition (ΔH).

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve approximately 10-15 mg of 4,4'-Azoxyanisole in 0.6 mL of

deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette

directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could

degrade spectral quality.[4]

Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[5]

Instrumentation:
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Insert the sample tube into a spinner turbine and place it in the NMR spectrometer (e.g.,

400 MHz).

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of

scans to achieve a good signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and

baseline correct the resulting spectra. Reference the ¹H spectrum to the residual CHCl₃

signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the KBr pellet method for solid-state FTIR analysis.[6]

Sample Preparation: Weigh approximately 1-2 mg of 4,4'-Azoxyanisole and 100-150 mg of

dry, spectroscopy-grade potassium bromide (KBr).

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (approximately 8-

10 metric tons) for several minutes to form a transparent or translucent pellet.[7]

Data Acquisition:

Place the KBr pellet into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of

4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum should be baseline-corrected and the peaks identified

and assigned to their corresponding functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy
This protocol is for obtaining the absorption spectrum of 4,4'-Azoxyanisole in solution.

Solvent Selection: Use a spectroscopic grade solvent that is transparent in the region of

interest (e.g., ethanol, hexane). Ethanol is a suitable choice.[8]

Stock Solution Preparation: Prepare a stock solution of known concentration, for example, 5

x 10⁻⁴ M, by accurately weighing the solid and dissolving it in a precise volume of ethanol in

a volumetric flask.

Working Solution: Prepare a dilute working solution (e.g., 5 x 10⁻⁵ M) by diluting the stock

solution. The absorbance maximum should ideally be between 0.5 and 1.0.[9]

Data Acquisition:

Use a matched pair of quartz cuvettes.

Fill the reference cuvette with pure ethanol. Fill the sample cuvette with the working

solution.

Record a baseline spectrum with the reference cuvette in the beam path.

Record the sample's absorption spectrum over a wavelength range of 250 nm to 500 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the spectrum.

Visualized Workflows and Relationships
Graphviz diagrams are used to illustrate key processes and relationships involving 4,4'-
Azoxyanisole.
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Caption: Phase transitions of 4,4'-Azoxyanisole upon heating and cooling.
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Caption: Experimental workflow for the characterization of 4,4'-Azoxyanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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